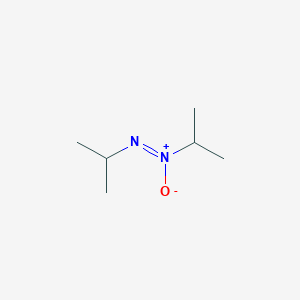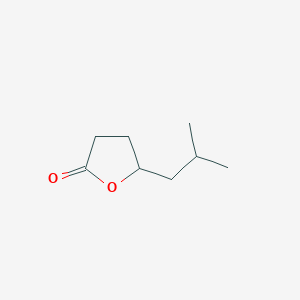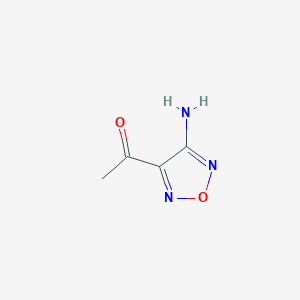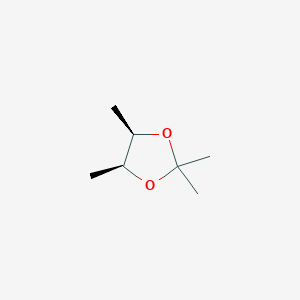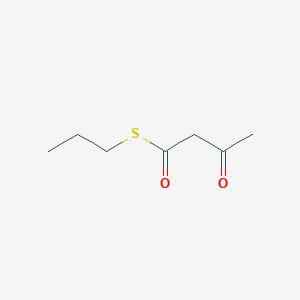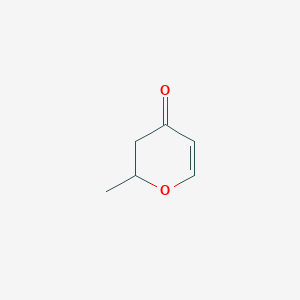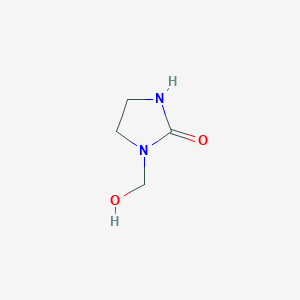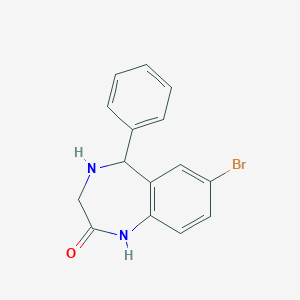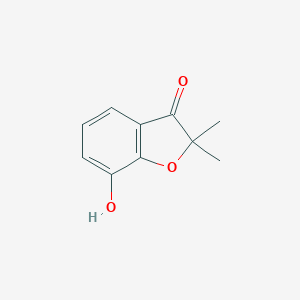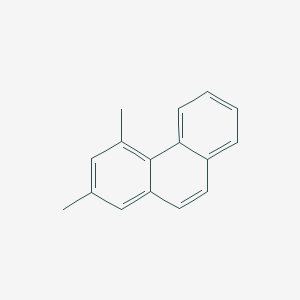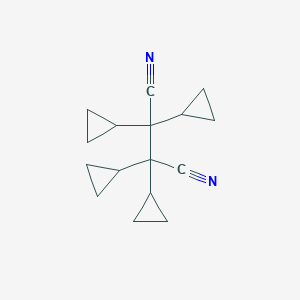
Tetracyclopropylsuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclopropylsuccinonitrile (TCPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitrile that contains four cyclopropyl rings, making it a highly strained molecule. TCPS has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Tetracyclopropylsuccinonitrile has been used in various scientific research applications, such as in the synthesis of new materials, as a building block for the construction of novel molecular architectures, and as a chiral auxiliary in asymmetric synthesis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a molecular switch and for its ability to form stable radical cations.
Mécanisme D'action
The mechanism of action of Tetracyclopropylsuccinonitrile is not fully understood, but it is believed to involve the formation of stable radical cations through the transfer of an electron from Tetracyclopropylsuccinonitrile to an electron acceptor. The highly strained nature of Tetracyclopropylsuccinonitrile makes it a good electron donor, and its ability to form stable radical cations makes it a valuable tool in the study of radical reactions.
Biochemical and Physiological Effects
Tetracyclopropylsuccinonitrile has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tetracyclopropylsuccinonitrile in lab experiments is its unique structure, which makes it a valuable tool in the study of radical reactions and other chemical processes. However, the highly strained nature of Tetracyclopropylsuccinonitrile also makes it difficult to work with, and its low solubility in common solvents can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of Tetracyclopropylsuccinonitrile, including its use in the development of new materials, its potential as a therapeutic agent for the treatment of neurodegenerative disorders, and its use in the study of radical reactions and other chemical processes. Further research is needed to fully understand the mechanism of action of Tetracyclopropylsuccinonitrile and its potential applications in various fields of science and technology.
Méthodes De Synthèse
Tetracyclopropylsuccinonitrile can be synthesized through various methods, including the reaction between cyclopropylidenemalononitrile and ethyl 2-bromopropionate in the presence of a base, or the reaction between cyclopropylidenemalononitrile and ethyl 2-chloroacrylate in the presence of a base. The yield of Tetracyclopropylsuccinonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and the type of base used.
Propriétés
Numéro CAS |
19219-01-3 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2,2,3,3-tetracyclopropylbutanedinitrile |
InChI |
InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2 |
Clé InChI |
YJJFFDGLUZTUKN-UHFFFAOYSA-N |
SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
SMILES canonique |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
Autres numéros CAS |
19219-01-3 |
Synonymes |
Tetracyclopropylsuccinonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



